5-(Methylthio)thiazole-2-carboxamide
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Overview
Description
5-(Methylthio)thiazole-2-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a methylthio group at the 5-position and a carboxamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)thiazole-2-carboxamide typically involves the reaction of 2-aminothiazole with methylthiol and a carboxylating agent. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring, followed by methylation and carboxylation steps .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the thiazole ring and subsequent functionalization steps is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(Methylthio)thiazole-2-carboxamide involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathways Involved: It induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, disrupting mitochondrial membrane potential and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-(Methylthio)thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its methylthio group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C5H6N2OS2 |
---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
5-methylsulfanyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2OS2/c1-9-3-2-7-5(10-3)4(6)8/h2H,1H3,(H2,6,8) |
InChI Key |
MFBOSASIQUFWSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(S1)C(=O)N |
Origin of Product |
United States |
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